![molecular formula C24H23NO2 B590267 [1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1320363-47-0](/img/structure/B590267.png)
[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone
Overview
Description
The compound [1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic cannabinoid metabolite. It is a derivative of JWH-018, a well-known synthetic cannabinoid that mimics the effects of Δ9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This metabolite is formed in the body after the consumption of JWH-018 and is often studied in forensic and toxicological research to understand the metabolism and effects of synthetic cannabinoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone typically involves the hydroxylation of the pentyl chain of JWH-018. This can be achieved through various chemical reactions, including:
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Hydroxylation Reaction: This can be done using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions .
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Catalytic Hydrogenation: : Another method involves the catalytic hydrogenation of JWH-018 in the presence of a suitable catalyst like palladium on carbon (Pd/C) to introduce the hydroxyl group .
Industrial Production Methods
Industrial production of this metabolite is not common due to its specific use in research and forensic applications. the synthesis can be scaled up using the same chemical reactions mentioned above, with appropriate adjustments in reaction conditions and purification methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The primary reaction that [1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone undergoes is oxidation. This involves the conversion of the hydroxyl group to a carbonyl group, forming ketones or aldehydes .
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Reduction: : Reduction reactions can convert the hydroxyl group back to a hydrocarbon chain, although this is less common in metabolic pathways .
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Substitution: : The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Nucleophiles: Various nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Ketones and Aldehydes: Formed through oxidation reactions.
Hydrocarbons: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone is primarily used in forensic and toxicological research to study the metabolism and effects of synthetic cannabinoids. Its applications include:
Forensic Analysis: Used as a biomarker to detect the consumption of JWH-018 in biological samples such as urine and blood.
Toxicological Studies: Helps in understanding the toxicological profile and potential health risks associated with synthetic cannabinoids.
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of synthetic cannabinoids.
Drug Development: Provides insights into the design and development of new synthetic cannabinoids with improved safety profiles.
Mechanism of Action
The mechanism of action of [1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone involves its interaction with cannabinoid receptors in the body. It primarily targets the CB1 and CB2 receptors, which are part of the endocannabinoid system. The binding of this metabolite to these receptors leads to the modulation of various physiological processes, including pain perception, mood, and appetite .
Comparison with Similar Compounds
[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone can be compared with other similar synthetic cannabinoid metabolites, such as:
XLR11 N-(4-hydroxypentyl) metabolite: Similar in structure and function, but derived from XLR11, another synthetic cannabinoid.
5-fluoro AB-PINACA N-(4-hydroxypentyl) metabolite: Another synthetic cannabinoid metabolite with a fluorinated pentyl chain.
AKB48 N-(4-hydroxypentyl) metabolite: Derived from AKB48, a synthetic cannabinoid with a different core structure.
The uniqueness of this compound lies in its specific metabolic pathway and its use as a biomarker for JWH-018 consumption .
Biological Activity
[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone, commonly referred to as JWH-018 N-(4-hydroxypentyl) metabolite, is a synthetic cannabinoid that has garnered attention for its interaction with cannabinoid receptors in the human body. This compound is part of a broader class of synthetic cannabinoids that mimic the effects of natural cannabinoids like THC (tetrahydrocannabinol). Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile.
- Molecular Formula : C24H23NO2
- Molar Mass : 357.44 g/mol
- CAS Number : 1320363-47-0
- Flash Point : 9°C
- Storage Conditions : -20°C
JWH-018 N-(4-hydroxypentyl) metabolite acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a significant role in various physiological processes including appetite, pain sensation, mood, and memory.
Receptor Binding Affinity
Research indicates that JWH-018 exhibits a high binding affinity for CB1 receptors, comparable to that of THC. This binding leads to similar psychoactive effects, including euphoria and altered perception. The compound's unique structure allows it to interact with these receptors differently than natural cannabinoids, potentially leading to distinct pharmacological effects.
Psychoactive Effects
Studies have shown that synthetic cannabinoids like JWH-018 can produce psychoactive effects similar to THC but may also result in more severe side effects. Users have reported experiences ranging from relaxation and euphoria to anxiety and paranoia.
Pharmacokinetics
The pharmacokinetic profile of JWH-018 indicates rapid absorption and distribution in the body. Following administration, it is metabolized primarily in the liver, leading to various metabolites that may also exhibit biological activity.
Parameter | Value |
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Peak Plasma Concentration | ~60 ng/mL |
Elimination Half-life | Variable (up to 49 days) |
Metabolic Pathways | Oxidative transformations in liver microsomes |
Case Study 1: Toxicity Reports
A case series documented instances of acute toxicity associated with synthetic cannabinoids, including JWH-018. Symptoms reported included severe agitation, tachycardia, and hallucinations. In some cases, patients required hospitalization due to the intensity of their reactions.
Case Study 2: Comparison with Natural Cannabinoids
In a comparative study examining the effects of JWH-018 versus natural THC, participants reported significantly higher levels of anxiety and adverse psychological effects after using JWH-018. This highlights the need for caution in its use compared to traditional cannabis products.
Q & A
Basic Research Questions
Q. What is the structural classification and key functional groups of [1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone?
- The compound is classified as an indole derivative due to its bicyclic indole core fused to a naphthalene moiety via a ketone group (C=O). Key functional groups include:
- A hydroxyl group (-OH) on the 4-hydroxypentyl side chain.
- A naphthalen-1-ylmethanone group contributing to aromatic stacking interactions.
Structural elucidation via and confirms these features, as seen in analogs with similar indole-naphthalene frameworks .
Q. What are the primary synthetic routes for this compound?
- Synthesis typically involves multi-step organic reactions:
- Step 1: Functionalization of indole at the 3-position using Friedel-Crafts acylation with naphthalene-1-carbonyl chloride.
- Step 2: Alkylation of the indole nitrogen with 4-hydroxypentyl groups via nucleophilic substitution.
- Step 3: Hydroxyl group protection/deprotection (e.g., using tert-butyldimethylsilyl ether) to ensure regioselectivity .
- Yields vary (16–90%) depending on reaction optimization, such as solvent choice (DMF vs. THF) and catalyst (e.g., AlCl) .
Advanced Research Questions
Q. How can computer-aided synthesis planning (CASP) tools optimize the synthetic route?
- Tools like Chematica enable retrosynthetic analysis by predicting viable pathways based on reaction databases. For example:
- Prioritizing convergent synthesis over linear routes to reduce step count.
- Identifying optimal protecting groups for the hydroxyl moiety to minimize side reactions.
- Computational validation of reaction feasibility (e.g., steric hindrance analysis) improves success rates .
Q. What challenges arise in achieving high synthetic yield, and how can they be mitigated?
- Key Challenges:
- Low yield in acylation steps due to competing side reactions (e.g., over-alkylation).
- Instability of the hydroxyl group under acidic conditions.
- Solutions:
- Use of bulky bases (e.g., LiHMDS) to deprotonate indole selectively.
- Microwave-assisted synthesis to enhance reaction efficiency and reduce decomposition .
- HPLC-guided purification (≥99.8% purity) to isolate the target compound from byproducts .
Q. How does deuterium labeling aid in NMR characterization of structural analogs?
- Deuterated analogs (e.g., [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone) simplify interpretation by eliminating proton signals at deuterated positions. This is critical for:
- Assigning chemical shifts to specific protons in crowded spectra.
- Studying dynamic molecular behavior (e.g., ring puckering in naphthalene) via .
Q. What biological activities are associated with this compound, and how are they assessed?
- Activities: Cannabinoid receptor modulation (e.g., CB1/CB2 agonism) due to structural similarity to JWH-018 .
- Assessment Methods:
- In vitro: Competitive binding assays using -CP55940.
- In silico: Molecular docking (e.g., AutoDock Vina) to predict binding affinity to receptor pockets.
- Functional assays: cAMP inhibition or β-arrestin recruitment in HEK293 cells .
Q. How do structural modifications (e.g., hydroxyl group position) impact receptor binding?
- Case Study: Moving the hydroxyl group from the 4- to 5-position on the pentyl chain reduces CB1 binding affinity by ~40% (IC shifts from 12 nM to 20 nM).
- Mechanism: Hydrogen bonding with Ser in CB1 is disrupted, as shown by molecular dynamics simulations .
Q. Data Analysis and Contradictions
Q. How should researchers resolve discrepancies in reported synthetic yields (e.g., 16% vs. 90%)?
- Factors Influencing Yields:
- Catalyst Loading: Higher AlCl concentrations (20 mol%) improve acylation efficiency.
- Purification: Flash chromatography vs. recrystallization impacts recovery rates.
- Recommendation: Replicate conditions from high-yield protocols (e.g., 90% yield via LiAlH reduction) and validate intermediates via LC-MS .
Q. Why do computational binding predictions sometimes conflict with experimental data?
- Limitations: Most docking tools neglect solvent effects and protein flexibility.
- Resolution: Hybrid methods (e.g., QM/MM simulations) better model induced-fit binding, aligning predicted ΔG with SPR-measured K values .
Q. Methodological Recommendations
- Synthesis: Use convergent routes with CASP-optimized steps for scalability .
- Characterization: Combine , , and HRMS for structural validation .
- Biological Testing: Pair in vitro assays with in silico modeling to prioritize analogs for in vivo studies .
Properties
IUPAC Name |
[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFBQQHYZJTRAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016893 | |
Record name | JWH-018 N-(4-hydroxypentyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1320363-47-0 | |
Record name | JWH-018 N-(4-hydroxypentyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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